molecular formula C17H20ClNO B1389376 N-(3-Chloro-4-methylphenyl)-N-[2-(4-methylphenoxy)propyl]amine CAS No. 1040681-43-3

N-(3-Chloro-4-methylphenyl)-N-[2-(4-methylphenoxy)propyl]amine

Cat. No.: B1389376
CAS No.: 1040681-43-3
M. Wt: 289.8 g/mol
InChI Key: FWUJFHOZYPAHDL-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-N-[2-(4-methylphenoxy)propyl]amine is a useful research compound. Its molecular formula is C17H20ClNO and its molecular weight is 289.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-Chloro-4-methylphenyl)-N-[2-(4-methylphenoxy)propyl]amine, also known by its CAS number 1040681-43-3, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₇H₂₀ClNO
  • Molecular Weight: 289.8 g/mol
  • CAS Number: 1040681-43-3
  • MDL Number: MFCD10687716

The compound features a chloro-substituted aromatic ring and a phenoxy group, which are significant for its biological interactions.

Research indicates that compounds with similar structural features often interact with various biological targets, including receptors and enzymes. The specific mechanism of action for this compound has not been extensively documented in the literature. However, studies on related compounds suggest potential interactions with dopamine receptors and other G protein-coupled receptors (GPCRs) .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds that share structural similarities with this compound. For instance, ML417, a related compound, has demonstrated significant neuroprotection against neurodegeneration induced by toxins in dopaminergic neurons . This suggests that this compound may also possess similar protective effects, warranting further investigation.

Research Findings and Case Studies

Study Findings
Study on D3R Agonists Compounds similar to this compound showed selective agonism at dopamine D3 receptors, potentially leading to neuroprotective effects.
EGFR Inhibition Study Derivatives demonstrated significant cytotoxicity against cancer cell lines by inhibiting EGFR activity. These findings suggest that similar compounds may exhibit anticancer properties.

Case Study: Neuroprotection in Animal Models

In animal models, D3R-preferring agonists have been identified as potent neuroprotective agents against neurodegeneration induced by MPTP and 6-OHDA . This highlights the therapeutic potential of compounds like this compound in treating neurodegenerative diseases.

Properties

IUPAC Name

3-chloro-4-methyl-N-[2-(4-methylphenoxy)propyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-12-4-8-16(9-5-12)20-14(3)11-19-15-7-6-13(2)17(18)10-15/h4-10,14,19H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUJFHOZYPAHDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)CNC2=CC(=C(C=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.